

# Spectroscopic and Synthetic Profile of Ethyl 5-Bromoindole-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 5-Bromoindole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for **Ethyl 5-Bromoindole-2-carboxylate** ( $C_{11}H_{10}BrNO_2$ ), a key intermediate in the development of various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**Ethyl 5-Bromoindole-2-carboxylate** is a solid, typically appearing as a pale yellow powder.<sup>[1]</sup>

Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	16732-70-0	[2][3]
Molecular Formula	$C_{11}H_{10}BrNO_2$	[2][3]
Molecular Weight	268.11 g/mol	[2][3]
Melting Point	163-167 °C	
Appearance	Pale yellow fused solid/powder	[1]
IUPAC Name	ethyl 5-bromo-1H-indole-2-carboxylate	[1][3]

## Spectroscopic Data (Predicted)

Due to the limited availability of experimentally verified spectroscopic data in the public domain, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. These values should be considered as estimations and require experimental validation.

### $^1\text{H}$ NMR Spectroscopy

Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.80	br s	1H	N-H
~7.85	d	1H	H-4
~7.35	dd	1H	H-6
~7.20	d	1H	H-7
~7.10	s	1H	H-3
~4.40	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.40	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

### $^{13}\text{C}$ NMR Spectroscopy

Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~161.5	C=O
~135.0	C-7a
~130.0	C-2
~128.5	C-5
~125.0	C-4
~122.0	C-6
~115.0	C-3a
~113.0	C-7
~105.0	C-3
~61.0	-OCH <sub>2</sub> CH <sub>3</sub>
~14.5	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~1710	Strong	C=O Stretch (Ester)
~1550, 1470	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)
~800	Strong	C-H Bending (Aromatic)
~650	Medium	C-Br Stretch

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
267/269	High	$[M]^+$ (presence of Br isotopes)
222/224	Medium	$[M - OCH_2CH_3]^+$
194/196	Medium	$[M - COOCH_2CH_3]^+$
115	High	$[C_8H_5N]^+$

## Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 5-Bromoindole-2-carboxylate**.

### Synthesis via Fischer Indole Synthesis

A common method for the synthesis of indole derivatives is the Fischer indole synthesis.

Materials:

- 4-Bromophenyldiazine hydrochloride
- Ethyl pyruvate
- Ethanol
- Sulfuric acid (catalyst)

Procedure:

- A mixture of 4-bromophenyldiazine hydrochloride and ethyl pyruvate in ethanol is prepared.
- A catalytic amount of concentrated sulfuric acid is added cautiously.
- The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **Ethyl 5-Bromoindole-2-carboxylate**.

## Spectroscopic Analysis

General Considerations:

- The sample of **Ethyl 5-Bromoindole-2-carboxylate** should be of high purity, typically confirmed by techniques like TLC or melting point analysis.
- Appropriate deuterated solvents should be used for NMR spectroscopy to avoid interference from solvent protons.

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ).
- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy:

- Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

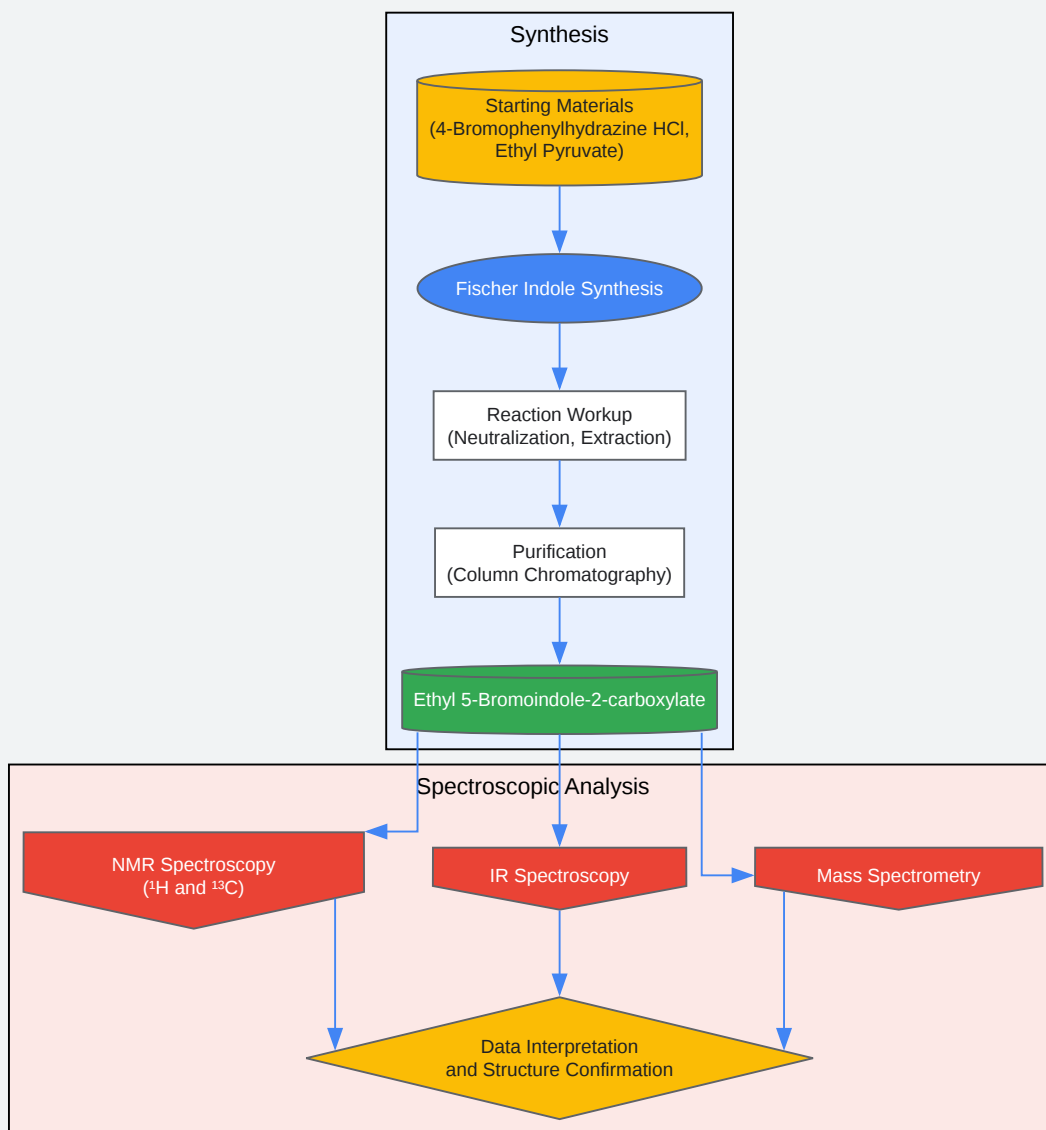
#### Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum, recording the mass-to-charge ratio ( $m/z$ ) of the resulting ions.
- Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Ethyl 5-Bromoindole-2-carboxylate**.

## Workflow for Synthesis and Analysis of Ethyl 5-Bromoindole-2-carboxylate

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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of **Ethyl 5-Bromoindole-2-carboxylate**.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 5-Bromoindole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100692#spectroscopic-data-for-ethyl-5-bromoindole-2-carboxylate>]

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